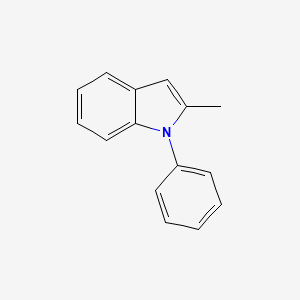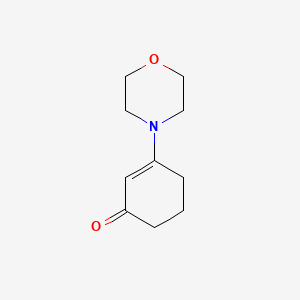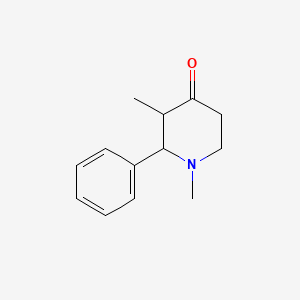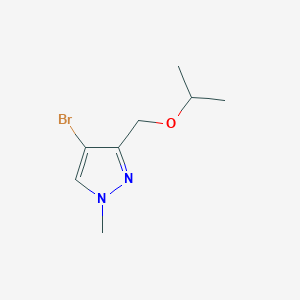![molecular formula C7H8N4 B3048307 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638760-18-5](/img/structure/B3048307.png)
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Descripción general
Descripción
“6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” and its derivatives has been reported in various studies . For instance, one study reported the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Molecular Structure Analysis
The molecular structure of “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” can be obtained from the RCSB Protein Data Bank . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine .Chemical Reactions Analysis
The chemical reactions involving “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” have been studied . For example, one study reported the reaction of this compound with methanolic ammonia to give the 7-methyl product .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine” include a molecular weight of 133.15 . It is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación
Cancer Research
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has shown potential as a kinase inhibitor, particularly targeting Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is implicated in tumorigenesis and cancer cell survival, making this compound a candidate for developing anti-cancer therapies . Its ability to inhibit PERK can help in reducing cancer cell proliferation and survival.
Inflammatory Diseases
This compound has been studied for its inhibitory effects on Janus Kinase 1 (JAK1). JAK1 is involved in the signaling pathways of various cytokines and growth factors, which are crucial in inflammatory responses. By inhibiting JAK1, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can potentially be used to treat inflammatory diseases such as rheumatoid arthritis .
Neurological Disorders
Research has indicated that 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine might have applications in treating neurological disorders. Its ability to modulate kinase activity can be beneficial in conditions where kinase dysregulation is a factor, such as Alzheimer’s disease and other neurodegenerative disorders .
Antiviral Research
The compound’s structure suggests potential antiviral properties, particularly against viruses that rely on host cell kinases for replication. By inhibiting these kinases, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine could interfere with viral replication processes, making it a candidate for antiviral drug development .
Autoimmune Diseases
Given its role in inhibiting JAK1, this compound is also being explored for treating autoimmune diseases. JAK1 inhibitors can modulate immune responses, potentially reducing the severity of autoimmune conditions such as lupus and multiple sclerosis .
Pharmacokinetic Studies
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for optimizing the compound’s efficacy and safety profile in drug development .
Mecanismo De Acción
Target of Action
The primary target of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is the Janus kinase 1 (JAK1) . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in the transduction of cytokine-mediated signals . This compound also has potential interactions with Bruton’s tyrosine kinase (BTK), which is involved in B-cell signaling .
Mode of Action
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine acts as a JAK1-selective inhibitor . It binds to the ATP-binding site of JAK1, thereby inhibiting its kinase activity . This results in the suppression of the JAK-STAT signaling pathway, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune response .
Biochemical Pathways
By inhibiting JAK1, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine disrupts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The disruption of this pathway can lead to a decrease in inflammation and immune response .
Pharmacokinetics
One study indicates that a structurally similar compound exhibited desired pharmacokinetic properties in mouse and rat in vivo studies
Result of Action
The inhibition of JAK1 by 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can lead to a decrease in inflammation and immune response . This can result in the suppression of various immune-related diseases, such as rheumatoid arthritis . In addition, it can also inhibit the growth of certain types of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNRYDZTVESBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253228 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
CAS RN |
1638760-18-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















